![molecular formula C13H26O7Si B14115387 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one](/img/structure/B14115387.png)
4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one: is an organosilicon compound with the molecular formula C13H26O7Si . This compound is known for its unique chemical structure, which combines a dioxolane ring with a triethoxysilyl group. It is used in various scientific and industrial applications due to its reactivity and ability to form stable bonds with different substrates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one typically involves the reaction of 3-(triethoxysilyl)propyl chloride with 1,3-dioxolan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the triethoxysilyl group, converting it into different silane derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and alcohols are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Silane derivatives with reduced triethoxysilyl groups.
Substitution: Compounds with modified triethoxysilyl groups.
科学的研究の応用
Chemistry: 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of advanced materials, such as hybrid organic-inorganic membranes .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems .
Medicine: The compound’s ability to form stable bonds with different substrates makes it useful in the development of medical devices and implants. It is also investigated for its potential in targeted drug delivery .
Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion of coatings and adhesives to various substrates. It is also employed in the production of advanced composites and nanomaterials .
作用機序
The mechanism of action of 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one involves its ability to form covalent bonds with various substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanol groups, which then condense with hydroxyl groups on the substrate surface, forming stable Si-O-Si bonds. This mechanism is crucial for its applications in surface modification and adhesion enhancement .
類似化合物との比較
- 3-(Triethoxysilyl)propylsuccinicanhydride
- 3-(Trimethoxysilyl)propyl chloride
- 3-(Triethoxysilyl)propylamine
Comparison: 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one stands out due to its unique combination of a dioxolane ring and a triethoxysilyl group. This structure provides enhanced reactivity and versatility compared to other similar compounds. Its ability to form stable bonds with various substrates makes it particularly valuable in applications requiring strong adhesion and surface modification .
特性
分子式 |
C13H26O7Si |
|---|---|
分子量 |
322.43 g/mol |
IUPAC名 |
4-(3-triethoxysilylpropoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C13H26O7Si/c1-4-17-21(18-5-2,19-6-3)9-7-8-15-10-12-11-16-13(14)20-12/h12H,4-11H2,1-3H3 |
InChIキー |
HSLQYFHPKMIRHF-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCOCC1COC(=O)O1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


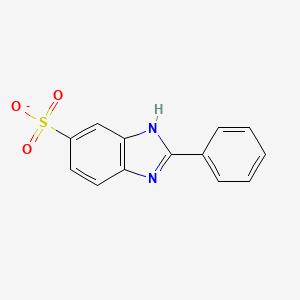
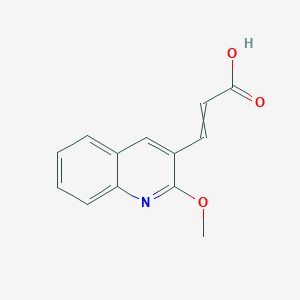

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
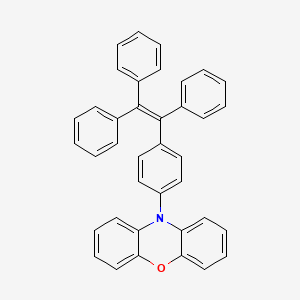
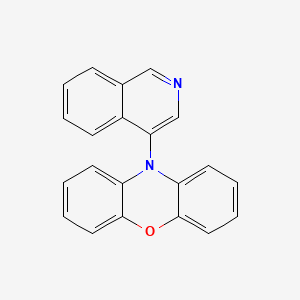

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)

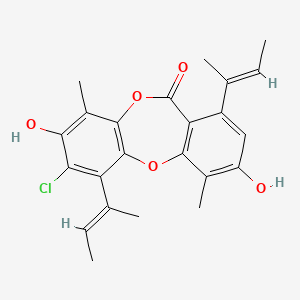

![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
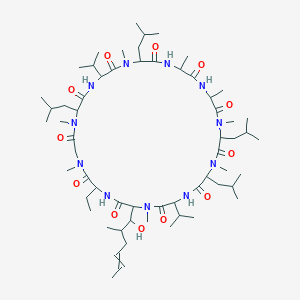
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115362.png)
